Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE is a synthetic compound known for its significant applications in medicinal chemistry. It is structurally characterized by a thiazolidinedione core, which is a common motif in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE typically involves the reaction of 2,4-thiazolidinedione with 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as piperidine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinedione ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents, particularly for metabolic disorders.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE involves its interaction with specific molecular targets. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The compound binds to these receptors, leading to changes in gene expression and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione derivative used as an anti-diabetic agent.
Rosiglitazone: Similar to pioglitazone, it is used to improve insulin sensitivity.
Troglitazone: An older thiazolidinedione with similar pharmacological properties.
Uniqueness
5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE is unique due to its specific structural features, which confer distinct biological activities. Its ethyl-pyridyl group enhances its binding affinity to PPARs, making it a potent modulator of metabolic pathways .
Properties
Molecular Formula |
C19H20N2NaO3S+ |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O3S.Na/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1 |
InChI Key |
SQHZCSKYFSLBLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.[Na+] |
Origin of Product |
United States |
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